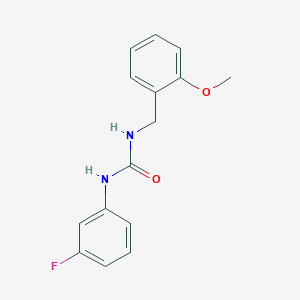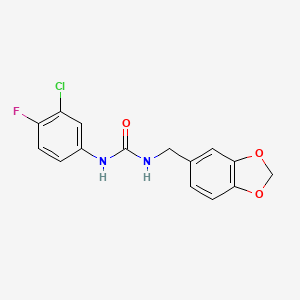![molecular formula C12H17NO2 B4424077 methyl [1-(4-methylphenyl)propyl]carbamate](/img/structure/B4424077.png)
methyl [1-(4-methylphenyl)propyl]carbamate
Übersicht
Beschreibung
Methyl [1-(4-methylphenyl)propyl]carbamate is a carbamate insecticide that is commonly used in agriculture and pest control. It is known by the trade name Carbaryl and is widely used due to its effectiveness against a broad range of insects.
Wirkmechanismus
The mechanism of action of methyl [1-(4-methylphenyl)propyl]carbamate involves the inhibition of acetylcholinesterase (AChE), an enzyme that is essential for the proper functioning of the nervous system. Carbaryl binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. This results in an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and ultimately paralysis of the insect.
Biochemical and Physiological Effects
This compound has been shown to have a broad range of biochemical and physiological effects on insects and other organisms. It has been found to disrupt the functioning of the nervous system, leading to paralysis and death. It can also affect the metabolism of insects, leading to decreased growth and reproduction. In addition, Carbaryl has been shown to have toxic effects on non-target organisms such as birds, fish, and mammals.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl [1-(4-methylphenyl)propyl]carbamate has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also effective against a broad range of insects, making it a versatile tool for studying insect behavior and physiology. However, there are also limitations to the use of Carbaryl in lab experiments. It can be toxic to non-target organisms, and its effects on insect behavior and physiology may not accurately reflect the effects of other insecticides.
Zukünftige Richtungen
There are several future directions for research on methyl [1-(4-methylphenyl)propyl]carbamate. One area of interest is the development of new insecticides that are more effective and less toxic to non-target organisms. Another area of research is the study of the long-term effects of Carbaryl exposure on insect populations and ecosystems. Finally, there is a need for further research on the mechanisms of insecticide resistance and the development of strategies to combat it.
Conclusion
This compound is a carbamate insecticide that is widely used in agriculture and pest control. It has been extensively studied for its insecticidal properties and has been used in a variety of scientific research applications. The mechanism of action of Carbaryl involves the inhibition of acetylcholinesterase, leading to overstimulation of the nervous system and ultimately paralysis of the insect. While there are advantages to the use of Carbaryl in laboratory experiments, there are also limitations and concerns about its toxicity to non-target organisms. Future research on this compound should focus on the development of new insecticides, the study of long-term effects on insect populations and ecosystems, and the mechanisms of insecticide resistance.
Wissenschaftliche Forschungsanwendungen
Methyl [1-(4-methylphenyl)propyl]carbamate has been extensively studied for its insecticidal properties and has been used in a variety of scientific research applications. It is commonly used in laboratory experiments to study the effects of insecticides on insects and other organisms. It has also been used in field studies to evaluate the efficacy of various insecticides in controlling pest populations.
Eigenschaften
IUPAC Name |
methyl N-[1-(4-methylphenyl)propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-11(13-12(14)15-3)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIYSRKBCDVDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(5-chloro-2-thienyl)sulfonyl]morpholine](/img/structure/B4423998.png)

![N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4424013.png)
![1-phenyl-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4424014.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4424026.png)
![2-[(3-methoxybenzyl)thio]pyrimidine](/img/structure/B4424036.png)
![4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4424044.png)

![N-(2,6-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4424055.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4424063.png)

![N-(2-ethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4424067.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4424075.png)